Cas no 74611-50-0 (3-Cyano-2-butylaminopyridine)

3-Cyano-2-butylaminopyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-(Butylamino)nicotinonitrile
- 2-(butylamino)pyridine-3-carbonitrile
- 3-Cyano-2-(N-butylamino)pyridine
- 3-Pyridinecarbonitrile,2-(butylamino)-
- 3-Cyano-2-butylaMinopyridine
- DTXSID30504081
- SB53285
- A865851
- 2-{Butylamino}pyridine-3-carbonitrile
- SCHEMBL9591070
- DZVGEWIXPIPSSJ-UHFFFAOYSA-N
- 74611-50-0
- LS-01779
- AKOS000197139
- CS-0205696
- MFCD08460989
- ALBB-004854
- STK501474
- 3-Cyano-2-butylaminopyridine
-
- MDL: MFCD08460989
- Inchi: InChI=1S/C10H13N3/c1-2-3-6-12-10-9(8-11)5-4-7-13-10/h4-5,7H,2-3,6H2,1H3,(H,12,13)
- InChI Key: DZVGEWIXPIPSSJ-UHFFFAOYSA-N
- SMILES: CCCCNC1=C(C=CC=N1)C#N
Computed Properties
- Exact Mass: 175.11100
- Monoisotopic Mass: 175.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 48.7Ų
Experimental Properties
- PSA: 48.71000
- LogP: 2.23828
3-Cyano-2-butylaminopyridine Security Information
- HazardClass:IRRITANT
3-Cyano-2-butylaminopyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Cyano-2-butylaminopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 209681-25g |
2-(Butylamino)nicotinonitrile |
74611-50-0 | 95% | 25g |
£450.00 | 2022-03-01 | |
TRC | C988333-1g |
3-Cyano-2-butylaminopyridine |
74611-50-0 | 1g |
$98.00 | 2023-05-18 | ||
abcr | AB311877-1 g |
3-Cyano-2-butylaminopyridine; 98% |
74611-50-0 | 1 g |
€110.00 | 2023-07-19 | ||
Apollo Scientific | OR902106-25g |
3-Cyano-2-butylaminopyridine |
74611-50-0 | 98% | 25g |
£445.00 | 2025-02-20 | |
TRC | C988333-100mg |
3-Cyano-2-butylaminopyridine |
74611-50-0 | 100mg |
$64.00 | 2023-05-18 | ||
TRC | C988333-500mg |
3-Cyano-2-butylaminopyridine |
74611-50-0 | 500mg |
$87.00 | 2023-05-18 | ||
TRC | C988333-250mg |
3-Cyano-2-butylaminopyridine |
74611-50-0 | 250mg |
$75.00 | 2023-05-18 | ||
Fluorochem | 209681-5g |
2-(Butylamino)nicotinonitrile |
74611-50-0 | 95% | 5g |
£150.00 | 2022-03-01 | |
Apollo Scientific | OR902106-5g |
3-Cyano-2-butylaminopyridine |
74611-50-0 | 98% | 5g |
£150.00 | 2025-02-20 | |
abcr | AB311877-5 g |
3-Cyano-2-butylaminopyridine; 98% |
74611-50-0 | 5 g |
€246.00 | 2023-07-19 |
3-Cyano-2-butylaminopyridine Related Literature
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
Additional information on 3-Cyano-2-butylaminopyridine
3-Cyano-2-butylaminopyridine (CAS 74611-50-0): A Promising Compound in Pharmaceutical and Biomedical Research
3-Cyano-2-butylaminopyridine, also known by its CAS number 74611-50-0, is a versatile organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and biomedical research. This molecule, characterized by its unique structural features, has demonstrated potential applications in drug development, particularly in the treatment of neurodegenerative disorders, inflammatory diseases, and oncology. Recent studies have highlighted its role as a potential therapeutic agent with multifaceted biological activities, making it a focal point for researchers and pharmaceutical companies alike.
3-Cyano-2-butylaminopyridine is a derivative of pyridine, a heterocyclic aromatic compound known for its involvement in various biological processes. The introduction of a cyano group and a butylamino group into the pyridine ring significantly alters its chemical properties, enhancing its reactivity and biological activity. This structural modification is critical for its potential as a drug candidate, as it allows for interactions with specific molecular targets, such as ion channels, receptors, and enzymes. The CAS number 74611-50-0 serves as a unique identifier for this compound, ensuring accurate referencing in scientific literature and industrial applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-Cyano-2-butylaminopyridine, making it more accessible for research and development. Studies published in 2023 have emphasized the importance of optimizing synthetic pathways to improve yield and purity, which are essential for large-scale production. The compound's stability under various conditions has also been a focus of recent investigations, with researchers exploring its potential as a prodrug or intermediate in the synthesis of more complex molecules.
In the realm of pharmacology, 3-Cyano-2-butylaminopyridine has shown promising effects in preclinical studies. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that this compound exhibits antioxidant properties and can modulate mitochondrial function, suggesting its potential in treating oxidative stress-related diseases. Additionally, its ability to interact with neurotransmitter systems has sparked interest in its application for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The cyano group in 3-Cyano-2-butylaminopyridine plays a crucial role in its biological activity. This functional group is known to enhance the molecule's ability to participate in electrophilic reactions and interact with biological targets. Research from 2023 has indicated that the cyano group contributes to the compound's selectivity toward specific receptors, thereby minimizing off-target effects. This selectivity is a key factor in the development of targeted therapies, which are increasingly important in modern pharmaceutical research.
Moreover, the butylamino group in 3-Cyano-2-butylaminopyridine has been linked to its lipophilicity, which influences its ability to cross cell membranes and reach intracellular targets. A 2023 study in Bioorganic & Medicinal Chemistry highlighted that this lipophilic property allows the compound to effectively penetrate the blood-brain barrier, making it a promising candidate for central nervous system (CNS) disorders. This characteristic is particularly significant in the context of neurodegenerative diseases, where targeting the brain is essential for therapeutic efficacy.
In addition to its pharmaceutical applications, 3-Cyano-2-butylaminopyridine has shown potential in biomedical research. For example, its ability to modulate inflammatory pathways has been explored in the context of autoimmune diseases. A 2023 review in Pharmacological Research suggested that this compound could inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation in conditions such as rheumatoid arthritis and multiple sclerosis. These findings underscore the compound's versatility in addressing a wide range of pathological conditions.
The CAS number 74611-50-0 is not only a unique identifier for 3-Cyano-2-butylaminopyridine but also a critical element in ensuring its proper use in scientific and industrial contexts. The CAS registry system provides a standardized way to reference chemical substances, which is essential for regulatory compliance and research reproducibility. Researchers and pharmaceutical companies rely on this system to accurately identify and track the compound throughout its development lifecycle.
Recent studies have also focused on the toxicological profile of 3-Cyano-2-butylaminopyridine. While the compound shows promise in therapeutic applications, its safety profile must be thoroughly evaluated. A 2023 study published in Toxicology and Applied Pharmacology investigated the cytotoxicity and genotoxicity of the compound, revealing that it exhibits low toxicity at therapeutic concentrations. However, further research is needed to fully understand its long-term effects and ensure its safe use in clinical settings.
The synthetic routes for 3-Cyano-2-butylaminopyridine have been a subject of extensive research, with scientists aiming to develop more efficient and sustainable methods. A 2023 paper in Organic Letters described a novel asymmetric synthesis approach that significantly improves the yield and reduces the environmental impact of the compound's production. This advancement is particularly relevant in the context of green chemistry, which emphasizes the importance of minimizing waste and using renewable resources in chemical synthesis.
Furthermore, the 3-Cyano-2-butylaminopyridine has been explored for its potential in combination therapies. Studies suggest that it could be used in conjunction with other therapeutic agents to enhance treatment efficacy. For instance, a 2023 study in Cancer Research demonstrated that the compound, when combined with chemotherapy drugs, could enhance the apoptotic response in cancer cells. This synergistic effect highlights the compound's potential as a multifunctional therapeutic agent in oncology.
In conclusion, 3-Cyano-2-butylaminopyridine (CAS 74611-50-0) represents a significant advancement in pharmaceutical and biomedical research. Its unique structural features and biological activities have positioned it as a promising candidate for the treatment of various pathological conditions. Ongoing research continues to explore its potential in different therapeutic areas, emphasizing the importance of further studies to fully harness its capabilities. As the field of pharmaceutical chemistry evolves, compounds like 3-Cyano-2-butylaminopyridine will undoubtedly play a crucial role in the development of innovative therapies.
74611-50-0 (3-Cyano-2-butylaminopyridine) Related Products
- 52583-89-8(2-(Ethylamino)-3-cyanopyridine)
- 28721-27-9(2-(Isopropylamino)nicotinonitrile)
- 59025-38-6(3-Cyano-2-pyrrolidinopyridine)
- 50351-72-9(2-(Benzylamino)nicotinonitrile)
- 34595-23-8(3-Cyano-2-piperidinopyridine)
- 1540813-28-2(1-(3-Chlorophenyl)-5-methyl-1,4-diazepane)
- 1820575-27-6(methyl 2-[2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate, trans)
- 28231-75-6(3-Bromo-5-(3-methylphenoxy)pyridine)
- 946248-58-4(N'-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-N-4-(trifluoromethyl)phenylethanediamide)
- 2034422-56-3(N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide)